
C22 Ceramide
Overview
Description
C22-Ceramide, also known as N-Behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid. Ceramides are a class of sphingolipids that play crucial roles in cellular processes, including cell differentiation, proliferation, and apoptosis. C22-Ceramide is characterized by its long acyl chain, which consists of 22 carbon atoms. This compound is involved in various biological functions and has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .
Mechanism of Action
Target of Action
C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . This compound is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .
Mode of Action
This compound interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .
Biochemical Pathways
This compound plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .
Pharmacokinetics
It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including this compound, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: C22-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with behenic acid (docosanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods: Industrial production of C22-Ceramide often involves the use of biotechnological processes. Microbial fermentation using genetically engineered yeast or bacteria can produce large quantities of sphingosine, which is then acylated with behenic acid to form C22-Ceramide. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: C22-Ceramide undergoes various chemical reactions, including:
Oxidation: C22-Ceramide can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of C22-Ceramide can yield dihydroceramide, which has distinct biological functions compared to ceramide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or ceramide kinase in the presence of ATP.
Reduction: Sodium borohydride or dihydroceramide synthase.
Substitution: Phosphocholine transferase in the presence of phosphatidylcholine.
Major Products:
- Ceramide-1-phosphate
- Dihydroceramide
- Sphingomyelin
Scientific Research Applications
Metabolic Health and Cardiovascular Disease
Recent studies have highlighted the role of ceramides, particularly C22 ceramide, in metabolic health and cardiovascular disease. Elevated levels of ceramides are associated with increased insulin resistance and cardiovascular risks. However, specific very-long-chain ceramides like C22 have been linked to a reduced incidence of coronary heart disease and all-cause mortality.
Case Study: Framingham Heart Study
- Objective : To investigate the genetic architecture of circulating ceramides.
- Findings : Increased plasma concentrations of this compound were associated with a decreased risk of coronary heart disease and heart failure. For each 3-unit increase in plasma C22 levels, the relative risks for coronary heart disease, heart failure, and all-cause mortality were significantly lower (0.79, 0.75, and 0.78 respectively) after adjusting for traditional cardiovascular risk factors .
Dermatological Applications
This compound plays a crucial role in skin barrier function and hydration. It is a key component of the stratum corneum lipid matrix, which is essential for maintaining skin integrity.
Research Findings
- Studies have shown that topical application of this compound can improve skin barrier properties by enhancing the lipid composition of the stratum corneum. This results in better hydration and protection against environmental stressors .
- Clinical Implications : Products containing this compound are being developed for treating dry skin conditions and enhancing overall skin health.
Cellular Signaling and Apoptosis
This compound is involved in various cellular signaling pathways, particularly those related to apoptosis (programmed cell death). It acts as a second messenger in signaling cascades that regulate cell survival and death.
Mechanistic Insights
- This compound has been shown to permeabilize mitochondrial membranes during apoptosis, facilitating the release of pro-apoptotic factors . This property makes it a target for cancer research where modulation of apoptosis is critical for therapeutic interventions.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been implicated in regulating stress responses in neuronal cells.
Case Study: Neuroprotection Mechanism
- In models of neurodegeneration, this compound has been shown to activate protective pathways that enhance cellular resilience against stressors . This suggests potential applications in treating neurodegenerative diseases.
Summary Table of Applications
Comparison with Similar Compounds
- C16-Ceramide
- C18-Ceramide
- C24-Ceramide
Biological Activity
C22 ceramide, a member of the sphingolipid family, plays a crucial role in various biological processes, including cell signaling, apoptosis, and cellular metabolism. This article explores the biological activity of this compound through a detailed examination of its biochemical properties, clinical implications, and relevant research findings.
Overview of Ceramides
Ceramides are bioactive sphingolipids formed by the condensation of sphingosine and fatty acids. They are integral components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound (C22:0) specifically is synthesized by ceramide synthases that utilize acyl-CoA substrates of varying chain lengths.
Synthesis and Metabolism:
this compound is primarily synthesized by ceramide synthases 2 and 3 (CERS2 and CERS3), which are responsible for creating very-long-chain ceramides. These enzymes play a pivotal role in maintaining sphingolipid homeostasis within cells. The synthesis occurs via both de novo pathways and salvage pathways, where sphingolipids are recycled from sphingosine .
Role in Cellular Functions:
this compound is implicated in several cellular functions:
- Apoptosis: It acts as a pro-apoptotic signal, promoting programmed cell death in response to stressors.
- Inflammation: Elevated levels of ceramides can trigger inflammatory responses, linking them to various chronic diseases .
- Metabolic Regulation: this compound influences insulin signaling pathways, with high levels being associated with insulin resistance and metabolic disorders .
Clinical Implications
Recent studies have highlighted the significance of this compound in cardiovascular health and metabolic diseases:
- Cardiovascular Disease (CVD): Elevated plasma levels of this compound have been linked to increased risks of coronary heart disease (CHD) and heart failure. For instance, a study indicated that higher plasma concentrations of specific very-long-chain ceramides were associated with a decreased risk of CHD and heart failure .
- Type 2 Diabetes (T2D): Research has shown that certain ceramides, including C22:0, correlate with T2D risk. In one study, elevated levels were associated with higher odds of developing T2D in a cohort study involving diverse populations .
Case Studies and Data Tables
- Genome-Wide Association Studies (GWAS):
A GWAS identified significant single nucleotide polymorphisms (SNPs) associated with plasma concentrations of C22:0 ceramide. Notably:
SNP | Association with C22:0 Levels | p-value |
---|---|---|
rs4814175 | -3% | 2.83E-11 |
rs168622 | -10% | 9.94E-09 |
-
Clinical Observations:
A cohort study demonstrated that patients with higher baseline levels of plasma this compound had lower incidences of cardiovascular events over a follow-up period . -
Metabolic Studies:
Experimental models showed that reduced activity of CERS2 led to diminished levels of long-chain ceramides, including C22:0, affecting liver function and overall lipid metabolism .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQASGDXIEOIL-GLQCRSEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27888-44-4 | |
Record name | Cer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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